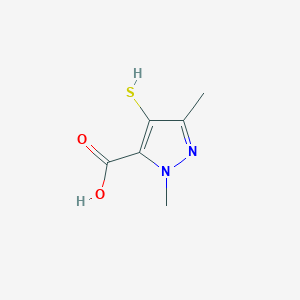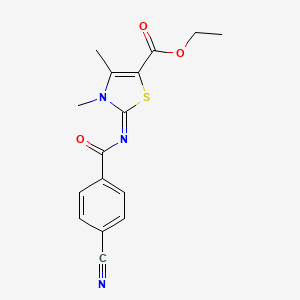
2,5-Dimethyl-4-sulfanylpyrazole-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Dimethyl-4-sulfanylpyrazole-3-carboxylic acid (DMSP) is a heterocyclic organic compound with the chemical formula C7H10N2O2S. It is a pyrazole derivative that has been widely studied for its potential applications in scientific research. DMSP is known for its ability to selectively inhibit the activity of the enzyme dihydrofolate reductase (DHFR), which plays a critical role in the synthesis of nucleotides and DNA.
Wissenschaftliche Forschungsanwendungen
Synthesis and Molecular Interactions
Azide Ring-Opening and Tele-Substitutions : A study detailed the reaction of 5-chloro-1-methylpyrazole-4-carboxaldehydes with sodium azide, leading to the production of 1-azidomethyl-4-cyanopyrazoles and 4-cyano-5-hydroxy-1-methylpyrazoles. This research underscores the chemical's versatility in organic synthesis, particularly in creating azidomethyl and cyanopyrazole compounds (Becher et al., 1992).
Ternary Multicomponent Crystals : Another study synthesized new ternary crystalline molecular complexes using charge-transfer interactions and hydrogen-bonding, demonstrating the compound's role in forming complex molecular architectures. This has implications for studying proton transfer and designing new materials (Seaton et al., 2013).
Cocrystallization with N-Donor Type Compounds : Research on cocrystallization with 5-sulfosalicylic acid highlighted the impact of hydrogen-bonding on supramolecular architectures. This work is significant for crystal engineering and host-guest chemistry, illustrating the compound's utility in creating diverse molecular structures (Wang et al., 2011).
Potential Biological Applications
Protein Sulfenation as a Redox Sensor : A study introduced a novel biotinylated derivative of dimedone to study sulfenation in proteins, a process critical for understanding oxidative stress and protein regulation. This research opens avenues for exploring redox biology and the role of sulfur-containing compounds in cellular processes (Charles et al., 2007).
Inhibitive Action Towards Corrosion : The inhibitory effect of bipyrazole compounds on iron corrosion in acidic media was studied, highlighting potential applications in material science and corrosion inhibition. This demonstrates the compound's utility beyond biological or chemical synthesis applications, extending into industrial applications (Chetouani et al., 2005).
Eigenschaften
IUPAC Name |
2,5-dimethyl-4-sulfanylpyrazole-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2S/c1-3-5(11)4(6(9)10)8(2)7-3/h11H,1-2H3,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTPKZGMRLMPTEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1S)C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![4-Allyl-6-(2-aminothiazol-4-yl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2657892.png)




![(E)-N-((3-(4-chlorophenyl)imidazo[1,5-a]pyridin-1-yl)methylene)aniline](/img/structure/B2657899.png)
![2,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole-4-carboxylic acid dihydrochloride](/img/structure/B2657900.png)

![6-[5-(3-bromophenyl)-1,2,4-oxadiazol-3-yl]-4-ethyl-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B2657903.png)